molecular formula C15H9Cl2N3O3 B11545286 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B11545286
M. Wt: 350.2 g/mol
InChI Key: NVVGACJMLPPTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorohydroxyphenyl group and a tetrahydrophthalazine dione moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 1,2,3,4-tetrahydrophthalazine-1,4-dione. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the Schiff base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE involves its interaction with specific molecular targets. The compound can bind to bacterial proteins, inhibiting their function and leading to antimicrobial effects. The pathways involved in its mechanism of action include disruption of bacterial cell wall synthesis and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorohydroxyphenyl group enhances its antimicrobial activity, while the tetrahydrophthalazine dione moiety contributes to its stability and reactivity .

Properties

Molecular Formula

C15H9Cl2N3O3

Molecular Weight

350.2 g/mol

IUPAC Name

5-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C15H9Cl2N3O3/c16-8-4-7(13(21)10(17)5-8)6-18-11-3-1-2-9-12(11)15(23)20-19-14(9)22/h1-6,21H,(H,19,22)(H,20,23)

InChI Key

NVVGACJMLPPTKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)NNC2=O

Origin of Product

United States

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